N-(4-acetylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide
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Overview
Description
N-(4-acetylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a sulfanyl group, which can enhance its reactivity and binding properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfanyl group and the acetylphenyl moiety. Common reagents used in these reactions include sulfur-containing compounds, acetylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The acetylphenyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Brominated or nitrated derivatives of the acetylphenyl moiety.
Scientific Research Applications
N-(4-acetylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the acetylphenyl moiety can enhance the compound’s binding affinity to specific receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-{[6-(methylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide
- N-(4-acetylphenyl)-2-{[6-(dimethylsulfamoyl)-4-ethylquinolin-2-yl]sulfanyl}propanamide
Uniqueness
N-(4-acetylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfanyl and acetylphenyl groups enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C23H25N3O4S2 |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C23H25N3O4S2/c1-14-12-22(25-21-11-10-19(13-20(14)21)32(29,30)26(4)5)31-16(3)23(28)24-18-8-6-17(7-9-18)15(2)27/h6-13,16H,1-5H3,(H,24,28) |
InChI Key |
JCDVBLBJLVRURW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N(C)C)SC(C)C(=O)NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
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